![molecular formula C7H5F7N2 B1586605 3-(heptafluoropropyl)-5-methyl-1H-pyrazole CAS No. 75823-64-2](/img/structure/B1586605.png)
3-(heptafluoropropyl)-5-methyl-1H-pyrazole
Overview
Description
3-(heptafluoropropyl)-5-methyl-1H-pyrazole, also known as HPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HPP is a pyrazole derivative that contains a heptafluoropropyl group, which makes it highly lipophilic and stable.
Scientific Research Applications
Synthesis and Characterization
A study detailed the synthesis of various fluorinated pyrazoles, including 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, emphasizing low-cost and accessible starting materials. The thermal properties of these pyrazoles were explored using differential scanning calorimetry, highlighting their potential application in materials science due to their unique thermal characteristics (Grünebaum et al., 2016).
Electrolyte Additives for Lithium-Ion Batteries
Another research application of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is found in the field of lithium-ion batteries (LIBs). A novel methylated derivative was synthesized and evaluated as a high-voltage electrolyte additive. This compound showed improved performance over traditional additives, demonstrating the potential of pyrazole derivatives in enhancing the efficiency and longevity of LIBs (von Aspern et al., 2020).
Charge-Transfer Chemistry
The charge-transfer chemistry of fluorine-containing pyrazole derivatives was explored, indicating their significance in medicinal chemistry. The study on 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, a related compound, suggested potential applications in developing pharmaceuticals and understanding molecular interactions critical in drug design (Adam et al., 2021).
Antimicrobial Agents
Pyrazole derivatives, through a Vilsmeier–Haack reaction approach, were synthesized for potential antimicrobial applications. This synthesis produced compounds with broad-spectrum antimicrobial activities, underlining the versatility of pyrazole derivatives in pharmaceutical research and development for new antimicrobial agents (Bhat et al., 2016).
properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F7N2/c1-3-2-4(16-15-3)5(8,9)6(10,11)7(12,13)14/h2H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKNTSQKMGECCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F7N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379290 | |
Record name | 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(heptafluoropropyl)-5-methyl-1H-pyrazole | |
CAS RN |
75823-64-2 | |
Record name | 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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